

An In-depth Technical Guide to 1-(Difluoromethyl)cyclopropane-1-carboxylic acid

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Compound of Interest

Compound Name: 1-(Difluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1429383

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(difluoromethyl)cyclopropane-1-carboxylic acid**, a fluorinated building block of significant interest in modern medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles.

Core Compound Identity and Properties

1-(Difluoromethyl)cyclopropane-1-carboxylic acid, identified by CAS Number 1314397-71-1, is a unique molecule that combines the structural rigidity of a cyclopropane ring with the modulating effects of a difluoromethyl group.^{[1][2][3][4]} This combination imparts valuable physicochemical properties that are increasingly exploited in the design of novel therapeutic agents.

Structural and Molecular Data

The molecule's structure is characterized by a carboxylic acid and a difluoromethyl group attached to the same carbon of a cyclopropane ring.

Caption: Chemical structure of **1-(difluoromethyl)cyclopropane-1-carboxylic acid**.

Physicochemical Properties

The properties of this compound make it a versatile building block for chemical synthesis.

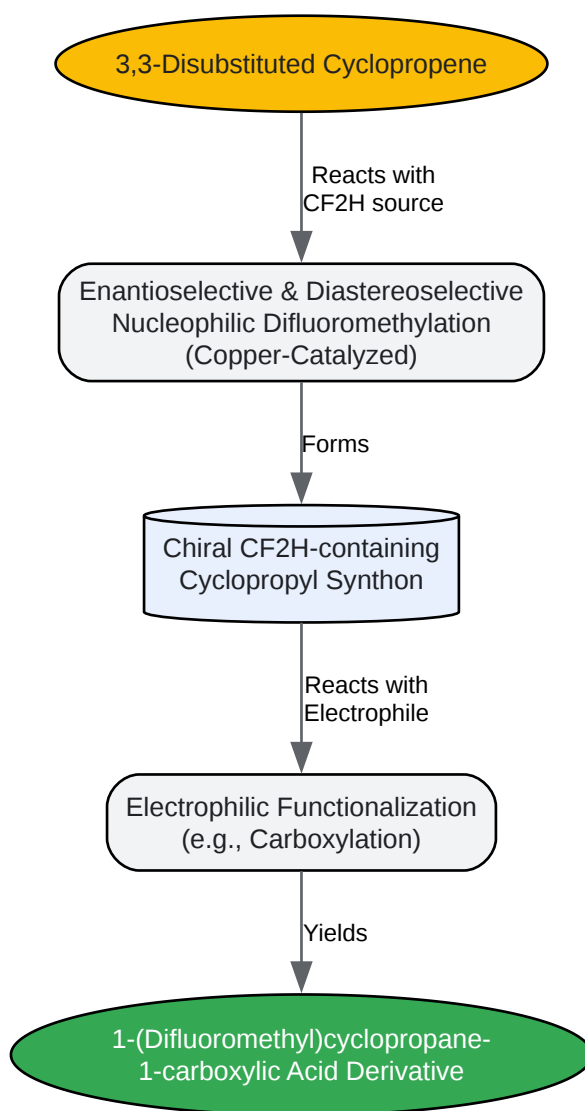
Property	Value	Source(s)
CAS Number	1314397-71-1	[1][2][3]
Molecular Formula	C ₅ H ₆ F ₂ O ₂	[1][2][4]
Molecular Weight	136.10 g/mol	[2][4]
Appearance	Off-white to light yellow solid	[3]
Boiling Point	198.8 ± 15.0 °C (Predicted)	[1][3]
Density	1.449 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	3.41 ± 0.20 (Predicted)	[3]
Storage Temperature	2-8°C or 4°C	[1][3]

Synthesis and Mechanistic Considerations

The synthesis of difluoromethylated cyclopropanes is an area of active research, driven by the growing importance of these motifs in pharmaceuticals. While specific, detailed public-domain protocols for the direct synthesis of **1-(difluoromethyl)cyclopropane-1-carboxylic acid** are proprietary, the general strategy involves the enantioselective desymmetric difluoromethylation of cyclopropenes.[5]

A plausible synthetic approach can be conceptualized based on copper-catalyzed nucleophilic difluoromethylation.[5] This method offers a modular way to construct chiral difluoromethyl cyclopropane (DFC) moieties.

Conceptual Synthetic Workflow



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Caption: Conceptual workflow for the synthesis of chiral DFCs.

Expert Insights into the Mechanism

- **Catalyst Activation:** The process begins with the formation of a Cu(I)-CF₂H species. This is a critical step, as this complex serves as the active difluoromethylating agent.[5]
- **Desymmetric Difluoromethylation:** The Cu-CF₂H complex then reacts with a 3,3-disubstituted cyclopropene. This is an enantioselective and diastereoselective process, meaning it preferentially forms one stereoisomer. The reaction desymmetrizes the cyclopropene ring, creating a stereocenter that contains the CF₂H group.[5]

- **Electrophilic Quench:** The resulting enantioenriched cyclopropyl intermediate can then be reacted with a suitable electrophile. To obtain the target carboxylic acid, this electrophile would be a carboxylating agent (e.g., CO₂ followed by an acidic workup). This modularity allows for the synthesis of various derivatives by simply changing the electrophile used in the final step.[5]

This strategic approach is significant because it provides a reliable method for creating stereochemically defined cyclopropanes, which is crucial for optimizing interactions with biological targets in drug development.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, lipophilicity, and binding affinity.[6][7] The **1-(difluoromethyl)cyclopropane-1-carboxylic acid** scaffold is particularly valuable due to the unique properties of its constituent parts.

- **The Difluoromethyl (CF₂H) Group:** This group is a fascinating bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[6] Due to the strong electron-withdrawing nature of the two fluorine atoms, the C-H bond is polarized, allowing it to act as a lipophilic hydrogen-bond donor. This is a rare and powerful feature that can introduce key binding interactions with biological targets, such as the HCV N3 protease.[6] This property was leveraged in the development of FDA-approved hepatitis C drugs like glecaprevir and voxilaprevir.[6]
- **The Cyclopropane Ring:** This small, strained ring provides a conformationally rigid scaffold.[8] In drug design, rigidity can be advantageous as it reduces the entropic penalty upon binding to a target, potentially leading to higher potency. It can also improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[6]
- **The Carboxylic Acid Group:** As a common pharmacophore, the carboxylic acid moiety can form critical hydrogen bonds and electrostatic interactions with biological targets.[9] However, its ionized nature can sometimes limit cell permeability. The unique properties of the adjacent difluoromethyl cyclopropane structure can help modulate the overall physicochemical profile of the molecule to overcome such challenges.[9]

This compound is therefore a key intermediate for synthesizing novel treatments, particularly in areas like metabolic disorders and antiviral therapies.[\[10\]](#)[\[11\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **1-(difluoromethyl)cyclopropane-1-carboxylic acid** is essential to ensure safety.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[\[1\]](#)[\[4\]](#)

- H302: Harmful if swallowed.[\[1\]](#)[\[4\]](#)
- H315: Causes skin irritation.[\[1\]](#)[\[4\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[4\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)[\[4\]](#)

The GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[\[1\]](#)

Recommended Handling and Protection Protocol

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[\[12\]](#)[\[13\]](#) Facilities should be equipped with an eyewash station and safety shower.[\[12\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or glasses with side protection.[\[12\]](#)[\[14\]](#)
 - Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[\[12\]](#)[\[13\]](#)
 - Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[\[13\]](#)

- Hygiene Practices: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[12]
- Handling Precautions: Avoid generating dust.[12][13] Keep away from heat, sparks, and open flames.[13]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Recommended storage temperatures are typically between 2-8°C.[3]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[13]

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